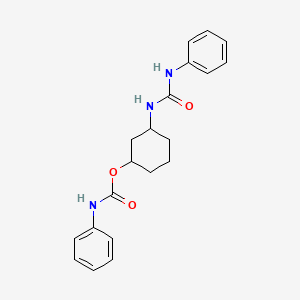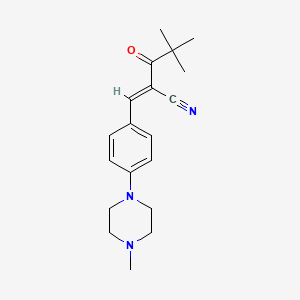![molecular formula C22H23N3O2S2 B2722679 3-allyl-5,6-dimethyl-2-((2-(2-methylindolin-1-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 726161-26-8](/img/structure/B2722679.png)
3-allyl-5,6-dimethyl-2-((2-(2-methylindolin-1-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups and structural features that are common in organic chemistry. These include an allyl group, a thieno[2,3-d]pyrimidin-4(3H)-one moiety, and a 2-methylindolin-1-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the allyl group might be introduced via a reaction with an allyl halide, while the thieno[2,3-d]pyrimidin-4(3H)-one moiety could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thieno[2,3-d]pyrimidin-4(3H)-one moiety, for example, is a fused ring system containing both sulfur and nitrogen atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the allyl group could participate in reactions such as allylic substitution or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic systems .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of substituted 5-aminothieno[2,3-d] pyrimidines and their derivatives involves reactions of ethyl 5-amino-2-substituted thieno[2,3-d]pyrimidine-6carboxylates with different chemical reagents. These compounds show potential for further chemical modifications and applications in medicinal chemistry (Tumkyavichius, 1995).
Biological Activities and Applications
- Some derivatives exhibit significant analgesic, anti-inflammatory, and antimicrobial activities, suggesting their potential as therapeutic agents. For example, novel 2-methylthio-3-substituted amino-5,6-dimethyl thieno[2,3-d]pyrimidin-4(3H)-ones have shown potent analgesic and anti-inflammatory properties in preclinical studies, highlighting their potential as pain management and anti-inflammatory drugs (Alagarsamy et al., 2007).
Photophysical Properties and Sensing Applications
- Derivatives have been studied for their photophysical properties and applications in sensing. For instance, pyrimidine-phthalimide derivatives exhibit solid-state fluorescence and solvatochromism, making them candidates for development as colorimetric pH sensors and in materials science (Yan et al., 2017).
Antimicrobial and Antitubercular Activities
- Certain pyrimidine derivatives have been evaluated for their antimicrobial and antitubercular activities, showing promise against various bacterial and fungal strains, including mycobacterium tuberculosis. This indicates their potential use in treating infectious diseases (Chandrashekaraiah et al., 2014).
Green Synthetic Approaches
- Innovative, green synthetic methods have been developed for the production of thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the possibility of more environmentally friendly approaches in pharmaceutical chemistry. These methods emphasize step economy and reduced environmental impact (Shi et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5,6-dimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-5-10-24-21(27)19-14(3)15(4)29-20(19)23-22(24)28-12-18(26)25-13(2)11-16-8-6-7-9-17(16)25/h5-9,13H,1,10-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLBUIMLEBJKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,8'R)-6-methoxy-2-methylspiro[3,4-dihydroisoquinoline-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol](/img/structure/B2722596.png)

![7-(3-Nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2722598.png)



![8-isobutyl-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722606.png)


![N-[[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methyl]-2-chloroacetamide](/img/structure/B2722610.png)
![4-ethoxy-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2722614.png)

![N-[(1-Benzylpiperidin-4-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2722618.png)
![2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane](/img/structure/B2722619.png)